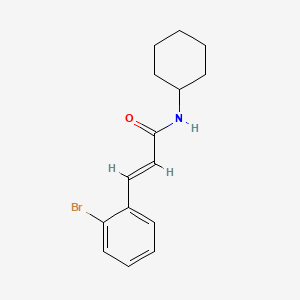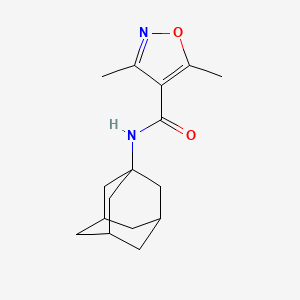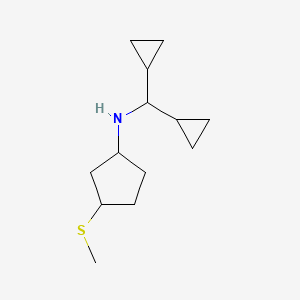
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively researched for its potential as an anti-cancer agent. It was originally discovered as a tumor necrosis factor (TNF) inducer and has since been found to have multiple mechanisms of action, including the activation of the immune system and the inhibition of angiogenesis.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has multiple mechanisms of action. It has been found to induce the production of TNF, which can lead to the destruction of tumor cells. It also activates the immune system, leading to the recruitment of immune cells to the site of the tumor. Additionally, N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to have multiple biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are important for the immune response. It also activates the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, making it a well-characterized compound. However, N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has some limitations as well. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is the development of analogs that may have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that may predict response to N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide treatment. Additionally, there is interest in combining N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide with other therapies, such as immunotherapy or targeted therapy, to improve treatment outcomes. Finally, there is a need for further studies to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide and its potential role in the treatment of other diseases beyond cancer.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has been shown to have activity against a variety of tumor types, including lung, colon, and breast cancer. It has also been found to enhance the effects of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)14-13(16)12-7-10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXPJDMVXVXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)



![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)